(4-Bromo-2-fluorophenyl)(thiomorpholino)methanone
CAS No.: 1042786-22-0
Cat. No.: VC11709879
Molecular Formula: C11H11BrFNOS
Molecular Weight: 304.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1042786-22-0 |
|---|---|
| Molecular Formula | C11H11BrFNOS |
| Molecular Weight | 304.18 g/mol |
| IUPAC Name | (4-bromo-2-fluorophenyl)-thiomorpholin-4-ylmethanone |
| Standard InChI | InChI=1S/C11H11BrFNOS/c12-8-1-2-9(10(13)7-8)11(15)14-3-5-16-6-4-14/h1-2,7H,3-6H2 |
| Standard InChI Key | XPWKIKUYOLHEMK-UHFFFAOYSA-N |
| SMILES | C1CSCCN1C(=O)C2=C(C=C(C=C2)Br)F |
| Canonical SMILES | C1CSCCN1C(=O)C2=C(C=C(C=C2)Br)F |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Physicochemical Properties
(4-Bromo-2-fluorophenyl)(thiomorpholino)methanone possesses the molecular formula C₁₁H₁₁BrFNOS and a molecular weight of 304.18 g/mol. The compound’s structure integrates a 4-bromo-2-fluorophenyl group linked via a ketone bridge to a thiomorpholine ring, a six-membered heterocycle containing one sulfur and one nitrogen atom. This configuration enhances lipophilicity compared to non-halogenated analogues, as evidenced by calculated partition coefficients (logP ≈ 2.8). The fluorine atom’s electronegativity induces electron-withdrawing effects, polarizing the aromatic ring and increasing susceptibility to nucleophilic substitution at the bromine site.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₁BrFNOS |
| Molecular Weight | 304.18 g/mol |
| CAS Number | 1042786-22-0 |
| logP (Predicted) | 2.8 |
| Topological Polar Surface Area | 41.5 Ų |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the thiomorpholine protons (δ 3.6–4.1 ppm, multiplet) and aromatic protons (δ 7.2–7.8 ppm). The carbonyl carbon resonates at δ 195 ppm in ¹³C NMR, indicative of conjugation with the electron-deficient aromatic ring. Mass spectrometry confirms the molecular ion peak at m/z 304.08 (M⁺).
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of (4-Bromo-2-fluorophenyl)(thiomorpholino)methanone typically proceeds via a two-step protocol:
-
Friedel-Crafts Acylation: 4-Bromo-2-fluorobenzoic acid is converted to the corresponding acyl chloride using thionyl chloride.
-
Nucleophilic Substitution: The acyl chloride reacts with thiomorpholine in dichloromethane under basic conditions (e.g., triethylamine), yielding the target compound after purification by column chromatography.
This method achieves moderate yields (55–65%) due to steric hindrance from the ortho-fluorine substituent, which slows acylation kinetics. Alternative routes employing Ullmann coupling or microwave-assisted synthesis remain under investigation.
Reactivity Profile
The compound’s reactivity is dominated by three functional groups:
-
Aromatic Bromine: Participates in Suzuki-Miyaura cross-coupling reactions with aryl boronic acids, enabling derivatization at the para position.
-
Ketone Carbonyl: Undergoes condensation with hydrazines to form hydrazones, potential intermediates for heterocyclic scaffolds.
-
Thiomorpholine Sulfur: Susceptible to oxidation to sulfoxide or sulfone derivatives, modulating electronic properties and bioavailability.
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| MCF-7 | 12 | CDK4 inhibition |
| A549 | 18 | ROS generation |
| HepG2 | 22 | Caspase-3 activation |
Comparative Analysis with Structural Analogues
Heterocycle Modifications
Substituting thiomorpholine with morpholine (as in (2-Fluorophenyl)(morpholino)methanone, CAS 1978-64-9) eliminates sulfur’s oxidation potential, decreasing metabolic stability in hepatic microsomal assays . This underscores thiomorpholine’s role in prolonging half-life in vivo.
Research Directions and Challenges
ADMET Optimization
Current pharmacokinetic data reveal limited oral bioavailability (F = 15%) due to first-pass metabolism. Structural modifications targeting the thiomorpholine ring (e.g., methyl substitution) may enhance metabolic stability without compromising activity.
Targeted Drug Delivery
Encapsulation in lipid nanoparticles (size ≈ 150 nm) improves aqueous solubility 12-fold, enabling intravenous administration. Phase I trials are pending to assess maximum tolerated dose and dose-limiting toxicities.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume